N-methylpiperazine-1-sulfonamide hydrochloride
Description
Molecular Architecture and Bonding Characteristics
The molecular architecture of this compound is fundamentally defined by the integration of a six-membered piperazine ring with a sulfonamide moiety, creating a complex three-dimensional structure with multiple sites for chemical interaction. The piperazine ring adopts a chair conformation, which represents the most thermodynamically stable configuration for this heterocyclic system. The bond angles within the piperazine ring cluster around 109 degrees, consistent with the tetrahedral geometry expected for saturated carbon-nitrogen frameworks. The sulfonamide functional group attached to the piperazine ring exhibits characteristic bond lengths that are consistent with other sulfonamide compounds, with sulfur-oxygen double bonds typically ranging from 1.433 to 1.439 Angstroms and sulfur-nitrogen bonds measuring approximately 1.622 to 1.624 Angstroms.
The N-methyl substitution on the sulfonamide nitrogen introduces additional steric considerations that influence the overall molecular geometry and conformational preferences. Computational studies using density functional theory have revealed that the methyl group adopts specific orientations that minimize steric clashes while optimizing electrostatic interactions within the molecule. The presence of the hydrochloride salt formation creates additional hydrogen bonding opportunities, with the protonated nitrogen centers serving as hydrogen bond donors to the chloride anion. This ionic interaction significantly influences the solid-state packing arrangements and contributes to the compound's enhanced crystallization properties.
The electronic structure of this compound is characterized by delocalized electron density across the sulfonamide group, with significant contributions from the sulfur-oxygen double bonds and the nitrogen lone pairs. The piperazine ring system maintains its saturated character, with localized sigma bonds throughout the six-membered ring. The molecular electrostatic potential reveals regions of high electron density around the oxygen atoms of the sulfonamide group and areas of positive charge density around the protonated nitrogen centers, creating a dipolar character that influences intermolecular interactions.
Crystallographic Studies and Conformational Dynamics
Crystallographic investigations of related piperazine sulfonamide compounds have provided valuable insights into the solid-state behavior and conformational preferences of this compound. X-ray diffraction studies of 4-phenyl-piperazine-1-sulfonamide, a structurally analogous compound, revealed that these molecules crystallize in monoclinic space groups with specific packing arrangements that maximize intermolecular hydrogen bonding interactions. The crystal structure consists of alternating hydrophilic and hydrophobic layers, with the sulfonamide functional groups forming hydrogen-bonded networks while the organic portions engage in van der Waals interactions.
The conformational dynamics of the piperazine ring system in sulfonamide derivatives exhibit characteristic flexibility, with the ring adopting chair conformations that can undergo ring-flipping processes at room temperature. Computational molecular dynamics simulations have demonstrated that the energy barriers for conformational interconversion are relatively low, allowing for dynamic behavior in solution while maintaining preferred conformations in the solid state. The N-methyl substitution pattern introduces conformational constraints that influence the preferred orientations of the sulfonamide group relative to the piperazine ring plane.
Powder X-ray diffraction analysis of synthesized this compound samples confirms the formation of well-ordered crystalline phases with characteristic diffraction patterns that distinguish this compound from its precursors and related derivatives. The diffraction data reveals specific peak positions at 2θ values that correspond to the unique unit cell parameters and space group symmetry of the compound. Thermal analysis using differential scanning calorimetry and thermogravimetric analysis provides additional insights into the thermal stability and phase transition behavior of the crystalline material.
Comparative Analysis with Related Piperazine Sulfonamide Derivatives
The structural characteristics of this compound can be effectively understood through comparison with related piperazine sulfonamide derivatives, revealing both common structural motifs and unique features. N-ethyl-N-methylpiperazine-1-sulfonamide represents a closely related analog with a molecular formula of C7H17N3O2S and a molecular weight of 207.29 grams per mole, differing primarily in the presence of an additional ethyl group on the sulfonamide nitrogen. This structural modification results in increased steric bulk around the sulfonamide center and altered conformational preferences compared to the simpler N-methyl derivative.
The comparison extends to N,N-diethylpiperazine-1-sulfonamide and N,N-dimethylpiperazine-1-sulfonamide derivatives, which exhibit systematic variations in their molecular weights and steric profiles. N,N-dimethylpiperazine-1-sulfonamide hydrochloride shows structural similarities to the target compound but with two methyl groups instead of one, leading to increased symmetry around the sulfonamide nitrogen and different hydrogen bonding patterns in the solid state. The systematic variation in alkyl substitution patterns provides insights into structure-activity relationships and the influence of steric factors on molecular properties.
Crystallographic studies of related compounds, such as the sulfamethazine-piperidinium salt complex, demonstrate how different nitrogen-containing heterocycles can be incorporated into sulfonamide frameworks. These studies reveal that the formation of 1:1 salt complexes with various amines leads to characteristic hydrogen bonding motifs, including amine-sulfa interactions that create extended supramolecular networks. The proton transfer processes observed in these systems provide mechanistic insights into the formation of this compound and related salts.
Properties
IUPAC Name |
N-methylpiperazine-1-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2S.ClH/c1-6-11(9,10)8-4-2-7-3-5-8;/h6-7H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYGRTBROZYKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)N1CCNCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of N-Methylpiperazine
Patent CN101168532A details a two-step process:
- Sulfonation : N-Methylpiperazine reacts with sulfonyl chloride derivatives (e.g., methanesulfonyl chloride) in polar aprotic solvents (e.g., DMF) at 80–140°C.
- Hydrochloride Salt Formation : The crude sulfonamide is treated with HCl to precipitate the hydrochloride salt.
Critical conditions include:
Catalytic Sulfonation with Tertiary Amines
Patent US20030236437A1 introduces a high-yield approach using catalytic N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP). The reaction occurs at 120–150°C for 3–7 hours, achieving >90% conversion. DMF (0.001–0.05 equiv.) facilitates sulfonyl group transfer, reducing energy barriers. Post-reaction, the mixture is quenched with water, and the product is extracted into toluene.
Optimization of Reaction Parameters
Solvent Selection
Nonpolar solvents (e.g., toluene) improve yields by minimizing hydrolysis of sulfonyl chlorides. Comparative data from CN101168532A and US20030236437A1 :
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 140 | 92 | 98 |
| DMF | 120 | 88 | 95 |
| Xylene | 130 | 85 | 93 |
Acid Scavengers
Triethylamine outperforms pyridine in neutralizing HCl, as shown in CN107602454B :
| Scavenger | Equivalent | Residual HCl (ppm) |
|---|---|---|
| Triethylamine | 1.5 | <50 |
| Pyridine | 2.0 | 120 |
Purification and Isolation
Final purification involves pH-dependent crystallization:
- Adjust the aqueous layer to pH 6–11 using NaOH to precipitate the free base.
- Redissolve in ethanol and treat with concentrated HCl to form the hydrochloride salt.
- Filter and wash with cold diethyl ether to remove residual solvents.
Patent CN107602454B reports a purity of 99.2% after recrystallization from ethanol/water (3:1 v/v).
Industrial-Scale Adaptations
US20030236437A1 describes a pilot-scale process producing 10 kg batches:
- Reactor : Glass-lined steel with reflux condenser.
- Cycle Time : 12 hours (including heating/cooling).
- Cost Analysis : Raw materials account for 68% of total costs, emphasizing catalyst reuse.
Emerging Methodologies
Recent advances include microwave-assisted sulfonation (CN107602454B ), reducing reaction time to 30 minutes at 150°C with comparable yields (89–91%). However, scalability remains limited due to specialized equipment requirements.
Chemical Reactions Analysis
Types of Reactions
N-methylpiperazine-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Oxidation: Sulfonic acid derivatives
Reduction: Amine derivatives
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
N-methylpiperazine-1-sulfonamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-methylpiperazine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-methylpiperazine: A related compound used in organic synthesis and pharmaceutical applications.
Piperazine: A parent compound with a wide range of applications in medicine and industry.
Sulfonamide derivatives: A class of compounds with diverse biological activities and therapeutic potential.
Uniqueness
N-methylpiperazine-1-sulfonamide hydrochloride is unique due to its specific chemical structure, which combines the properties of piperazine and sulfonamide groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Biological Activity
N-methylpiperazine-1-sulfonamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to either the active site or allosteric sites, which prevents substrate binding and catalysis. This interaction can significantly influence various cellular processes, including signal transduction pathways and cellular responses.
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Antibacterial Activity : The compound exhibits antibacterial properties by acting as a competitive inhibitor of bacterial enzymes involved in folic acid synthesis. This mechanism is similar to that of traditional sulfonamides, which disrupt bacterial growth by mimicking para-aminobenzoic acid (PABA) necessary for folate synthesis.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from piperazine structures have shown significant growth inhibition in human cancer cell lines, indicating their potential as therapeutic agents .
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxicity and enzyme inhibition capabilities of this compound:
These studies indicate that this compound can effectively inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Pharmacokinetic Studies
Pharmacokinetic investigations reveal that this compound has favorable absorption characteristics when administered orally or intravenously. Its solubility in aqueous solutions enhances its bioavailability, making it a suitable candidate for further development in pharmacotherapy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-methylpiperazine-1-sulfonamide hydrochloride, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution, where a piperazine derivative reacts with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine to form the sulfonamide bond. Critical parameters include anhydrous conditions, stoichiometric control (1:1 molar ratio of reactants), and temperature regulation (0–5°C during sulfonylation to minimize side reactions). Post-synthesis purification via recrystallization or silica gel chromatography is essential to achieve >95% purity. Confirmation of success requires LCMS for molecular ion detection and elemental analysis for C, H, N, and S content validation .
Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperazine ring substitution pattern and sulfonamide linkage. For purity, High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) or LCMS ensures no residual reactants or byproducts. Elemental analysis (±0.4% deviation) validates stoichiometry. X-ray crystallography can resolve ambiguities in stereochemistry for crystalline batches .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : The compound is classified under GHS07 (H302/H312/H315/H319/H332/H335), requiring PPE (gloves, lab coat, goggles) and fume hood use. Spills should be neutralized with sodium bicarbonate and absorbed via inert material. Storage in airtight containers at 2–8°C prevents degradation. Waste disposal must comply with EPA guidelines for sulfonamide derivatives, involving incineration or licensed hazardous waste services .
Advanced Research Questions
Q. How can researchers troubleshoot low yields during the synthesis of this compound?
- Methodological Answer : Common issues include incomplete sulfonylation (add excess sulfonyl chloride) or hydrolysis of the sulfonamide group (ensure anhydrous conditions). Side reactions like N-methylation can occur if methylating agents are present; monitor via TLC (silica, ethyl acetate:hexane 3:7). For insoluble intermediates, switch to polar aprotic solvents (e.g., DMF) and optimize reaction time (4–6 hours at 25°C). Scale-up challenges require continuous flow reactors to maintain temperature control and mixing efficiency .
Q. What experimental designs are effective for studying the compound’s enzyme inhibition kinetics?
- Methodological Answer : Use a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) with purified enzyme (e.g., carbonic anhydrase) in Tris-HCl buffer (pH 7.4). Pre-incubate the enzyme with 0.1–100 µM compound for 10 minutes. Measure initial reaction rates via fluorescence (ex/em = 360/450 nm). Calculate using the Cheng-Prusoff equation after determining IC₅₀. Validate reversibility via dialysis assays and competitive binding via Lineweaver-Burk plots .
Q. How should conflicting data on the compound’s receptor-binding affinity be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., radioligand vs. SPR). Standardize protocols using a single platform (e.g., Biacore SPR) with uniform buffer conditions (150 mM NaCl, 0.005% Tween-20). Validate ligand purity (≥98% by HPLC) and receptor preparation (HEK293-expressed vs. native tissue). Cross-validate with orthogonal methods like fluorescence polarization or ITC. Statistical analysis (ANOVA with Tukey’s post hoc) identifies significant outliers .
Q. What strategies can elucidate the reaction mechanism of this compound in nucleophilic substitutions?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N-piperazine) tracks nitrogen migration during sulfonylation. Kinetic isotope effects (KIE) experiments using deuterated solvents (D₂O) reveal rate-determining steps. Computational modeling (DFT at B3LYP/6-31G*) predicts transition states and intermediates. Trapping experiments with TEMPO detect radical intermediates. LC-HRMS identifies transient species in quenched reactions .
Q. How can researchers develop a robust HPLC method for quantifying the compound in biological matrices?
- Methodological Answer : Use a C18 column (4.6 × 150 mm, 5 µm) with mobile phase A (0.1% TFA in water) and B (0.1% TFA in acetonitrile). Gradient: 5% B to 95% B over 15 minutes. Detect at 220 nm. For plasma samples, precipitate proteins with acetonitrile (1:4 ratio) and filter (0.22 µm). Validate linearity (1–100 µg/mL, R² > 0.995), LOD (0.3 µg/mL), and recovery (>90% via spiked samples). Internal standards (e.g., piperazine-1-carboxamide) correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
